Benzyl 1-benzylaziridine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Benzyl 1-benzylaziridine-2-carboxylate involves the reaction of 2,3-dibromopropionyl chloride with benzyl alcohol in the presence of triethanolamine and benzyl amine . The reaction is carried out in tetrahydrofuran and dichloromethane at 0° C . After stirring for a few hours, the reaction mixture is filtered and concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel eluted with hexane/ethyl acetate to afford the desired product .Molecular Structure Analysis
The InChI code for this compound is1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)16-12-18(16)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2
. This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Enantiopure Compound Preparation
Benzyl 1-benzylaziridine-2-carboxylate plays a significant role in the preparation of enantiopure compounds. For instance, Morán-Ramallal, Liz, and Gotor (2007) demonstrated that enantiopure 1-benzyl- and 1-arylaziridine-2-carboxamides could be obtained by kinetic resolution catalyzed by Rhodococcus rhodochrous IFO 15564. This process leads to a series of enantiopure products like O-methyl-l-serine and vicinal diamines (Morán-Ramallal, Liz, & Gotor, 2007).
Synthesis of 1,4-Benzodiazepine Derivatives
Wang, Guo, Wang, Huang, and Wang (2008) established a method for synthesizing novel 1,4-benzodiazepine derivatives using a one-pot reaction of methyl 1-arylaziridine-2-carboxylates. This method is useful in synthetic and medicinal chemistry due to its simple procedure and the easy availability of starting materials (Wang, Guo, Wang, Huang, & Wang, 2008).
Aziridino Amino Acid Derivatives Synthesis
Brabandere, Mangelinckx, Kadam, Nural, Augustyns, Veken, Törnroos, and Kimpe (2014) synthesized γ,δ‐Aziridino α‐Amino Acid Derivatives from 1-Benzyl-2-(bromomethyl)aziridine. These aziridines are excellent building blocks for ring transformation to stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives (Brabandere et al., 2014).
Carboxylation of Benzyl Halides
León, Correa, and Martín (2013) developed a Ni-catalyzed carboxylation of benzyl halides with CO2, which is significant for assembling phenylacetic acids. This method does not require well-defined and sensitive organometallic reagents, making it user-friendly and operationally simple (León, Correa, & Martín, 2013).
Visible-Light-Mediated Carboxylation
Meng, Schirmer, Berger, Donabauer, and König (2019) reported a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions. This method synthesized several drugs successfully and has broad substrate scope (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Properties
IUPAC Name |
benzyl 1-benzylaziridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)16-12-18(16)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJUHMYAEJXNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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